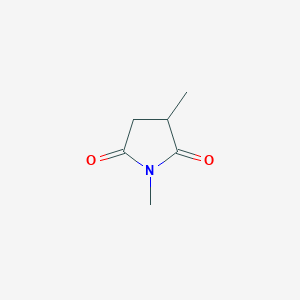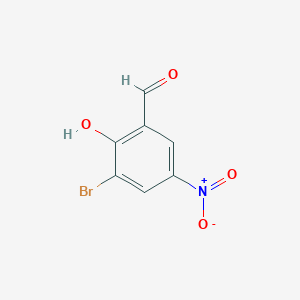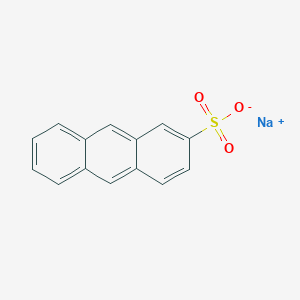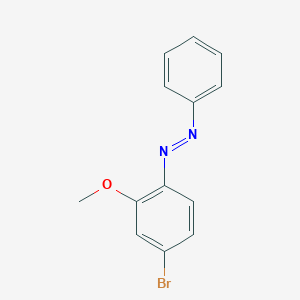
1,3-Dimethylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylpyrrolidine-2,5-dione (DMPD) is a cyclic imide compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMPD is a white crystalline solid that is soluble in water and organic solvents. It has been extensively studied for its chemical and biological properties, making it a popular subject of research in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,3-Dimethylpyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1,3-Dimethylpyrrolidine-2,5-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of certain protein kinases, which play a role in cell signaling.
Biochemical and Physiological Effects:
1,3-Dimethylpyrrolidine-2,5-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1,3-Dimethylpyrrolidine-2,5-dione has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antiviral activity against a range of viruses, including influenza and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dimethylpyrrolidine-2,5-dione has several advantages as a research tool, including its ease of synthesis and its ability to exhibit a range of biological activities. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must carefully consider these factors when using 1,3-Dimethylpyrrolidine-2,5-dione in their experiments.
Zukünftige Richtungen
There are several future directions for research involving 1,3-Dimethylpyrrolidine-2,5-dione. One area of interest is the development of novel drugs based on the structure of 1,3-Dimethylpyrrolidine-2,5-dione. Researchers are also investigating the potential use of 1,3-Dimethylpyrrolidine-2,5-dione as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, there is ongoing research into the mechanism of action of 1,3-Dimethylpyrrolidine-2,5-dione and its effects on various signaling pathways.
Synthesemethoden
1,3-Dimethylpyrrolidine-2,5-dione can be synthesized using a variety of methods, including the reaction of maleic anhydride with methylamine or the reaction of succinic anhydride with dimethylamine. The most common method of synthesis involves the reaction of maleic anhydride with methylamine in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified using recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylpyrrolidine-2,5-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 1,3-Dimethylpyrrolidine-2,5-dione has also been investigated for its potential use as a building block in the synthesis of novel drugs.
Eigenschaften
CAS-Nummer |
15542-96-8 |
|---|---|
Produktname |
1,3-Dimethylpyrrolidine-2,5-dione |
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3 |
InChI-Schlüssel |
NIXKACOKLPRDMY-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)N(C1=O)C |
Kanonische SMILES |
CC1CC(=O)N(C1=O)C |
Andere CAS-Nummern |
15542-96-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)


